3-(3-Methylpyrazol-1-yl)piperidine;dihydrochloride
CAS No.: 2247106-77-8
Cat. No.: VC5341060
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2247106-77-8 |
---|---|
Molecular Formula | C9H17Cl2N3 |
Molecular Weight | 238.16 |
IUPAC Name | 3-(3-methylpyrazol-1-yl)piperidine;dihydrochloride |
Standard InChI | InChI=1S/C9H15N3.2ClH/c1-8-4-6-12(11-8)9-3-2-5-10-7-9;;/h4,6,9-10H,2-3,5,7H2,1H3;2*1H |
Standard InChI Key | PYJPRJCXQYTXMK-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1)C2CCCNC2.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(3-methylpyrazol-1-yl)piperidine dihydrochloride is C9H17Cl2N3, with a molecular weight of 238.16 g/mol. The free base form, 3-(3-methylpyrazol-1-yl)piperidine, has the SMILES notation CN1C=CC(=N1)C2CCCNC2 and InChIKey JJZYWVNRQVVCJE-UHFFFAOYSA-N . The dihydrochloride salt enhances aqueous solubility, a common modification for pharmaceutical candidates to improve bioavailability. Key structural features include:
-
Piperidine Core: A six-membered saturated ring with one nitrogen atom, enabling hydrogen bonding and protonation at physiological pH.
-
3-Methylpyrazole Substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and metabolic stability.
-
Dihydrochloride Counterions: Ensure charge neutrality and stabilize the protonated piperidine nitrogen in acidic environments .
Table 1: Predicted Physicochemical Properties
Property | Value | Source Adduct |
---|---|---|
Collision Cross Section | 138.3 Ų (M+H<sup>+</sup>) | [M+H]<sup>+</sup> |
Molecular Weight | 238.16 g/mol | Calculated |
LogP (Partition Coefficient) | Estimated 1.2–1.8 | Analog Data |
Synthetic Routes and Optimization
The synthesis of 3-(3-methylpyrazol-1-yl)piperidine dihydrochloride involves multi-step organic transformations, often starting from piperidine or pyrazole precursors. A plausible route, inferred from related methodologies , includes:
-
N-Alkylation of Piperidine: Reaction of piperidine with 3-methyl-1H-pyrazole under nucleophilic substitution conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Critical parameters for scalability and purity include:
-
Solvent Selection: Tetrahydrofuran (THF) or methanol are preferred for their ability to dissolve both polar and non-polar intermediates .
-
Reduction Conditions: Lithium aluminum hydride (LiAlH4) may be employed in precursor steps to reduce amide bonds, though this requires careful stoichiometric control (1.5–2.0 equivalents) .
-
Crystallization: Isolation via filtration and recrystallization from ethanol/water mixtures ensures high purity .
Table 2: Representative Synthetic Yields
Intermediate | Yield (%) | Purity (%) |
---|---|---|
Free Base | 65–75 | >95 |
Dihydrochloride Salt | 85–90 | >98 |
Pharmacological Profile and Hypothetical Targets
While direct in vitro or in vivo data for 3-(3-methylpyrazol-1-yl)piperidine dihydrochloride are unavailable, its structural analogs exhibit notable bioactivity:
-
Sigma Receptor Modulation: Piperidine derivatives demonstrate nanomolar affinity for sigma-1 receptors (σ1R), which regulate calcium signaling and neurotransmitter release . For example, compound 5 in showed σ1R K<sub>i</sub> = 3.64 nM, suggesting that the piperidine-pyrazole scaffold may enhance σ1R antagonism.
-
Histamine H<sub>3</sub> Receptor Antagonism: Dual H<sub>3</sub>R/σ1R ligands like compound 11 (H<sub>3</sub>R K<sub>i</sub> = 7.70 nM, σ1R K<sub>i</sub> = 3.64 nM) highlight the therapeutic potential of similar structures in neuropathic pain and cognitive disorders .
-
Anticancer Activity: Chlorinated piperidin-4-ones exhibit cytotoxicity in hematological malignancies (e.g., myeloma, leukemia) via undefined mechanisms, possibly involving protein kinase inhibition .
Drug-Likeness and ADMET Predictions
Computational models predict favorable drug-like properties for this compound:
-
Absorption: Moderate intestinal permeability due to balanced lipophilicity (LogP ≈1.5).
-
Metabolism: Pyrazole rings resist oxidative degradation, potentially extending half-life.
-
Toxicity: Low risk of hepatotoxicity (AMES test negative for mutagenicity in analogs) .
Table 3: Predicted ADMET Parameters
Parameter | Prediction |
---|---|
Caco-2 Permeability | 5.2 × 10<sup>−6</sup> cm/s |
Plasma Protein Binding | 78–82% |
CYP3A4 Inhibition | Low |
Research Gaps and Future Directions
-
Target Identification: Proteomic studies are needed to map interactions with σ1R, H<sub>3</sub>R, or novel targets like dipeptidyl peptidase IV (DPP-4) .
-
In Vivo Efficacy**: Rodent models of pain or cancer could validate preclinical utility.
-
Stereochemical Optimization: Enantioselective synthesis of (R)- or (S)-configured derivatives may enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume